(2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide
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Overview
Description
(2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide is an organic compound that features a combination of a chlorophenyl group, a pyridyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzene with a suitable reagent to introduce the pyridyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool compound in biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide
- (2-chlorophenyl)-N-[1-(4-pyridyl)ethyl]methanesulfonamide
- (2-chlorophenyl)-N-[1-(3-pyridyl)propyl]methanesulfonamide
Uniqueness
(2-chlorophenyl)-N-[1-(3-pyridyl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O2S |
---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(1-pyridin-3-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-11(12-6-4-8-16-9-12)17-20(18,19)10-13-5-2-3-7-14(13)15/h2-9,11,17H,10H2,1H3 |
InChI Key |
YPCREMMBGNLGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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